1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-4-yl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)9-8-16-4-2-10(9)17-6-1-3-15-5-7-17/h2,4,8,15H,1,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYSAKCXGMEULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation of Pyridine
The trifluoromethyl group is introduced typically via trifluoromethylation of a halogenated pyridine precursor, such as 4-chloropyridine. The reaction employs trifluoromethyl iodide or other trifluoromethyl sources in the presence of a base like potassium carbonate. The base facilitates nucleophilic substitution or radical trifluoromethylation, yielding 3-(trifluoromethyl)pyridin-4-yl intermediates.
- Typical conditions:
- Reagents: Trifluoromethyl iodide (CF3I), potassium carbonate (K2CO3)
- Solvent: Polar aprotic solvent (e.g., dimethylformamide, DMF)
- Temperature: Moderate heating (50–80 °C)
- Time: Several hours under inert atmosphere
Diazepane Ring Formation
Subsequent to trifluoromethylation, the intermediate undergoes reaction with a suitable diamine precursor to form the diazepane ring. This step involves nucleophilic substitution or ring closure reactions under controlled conditions.
- Typical conditions:
- Reagents: 1,4-diaminobutane or related diamine
- Solvent: Polar solvents such as ethanol or DMF
- Temperature: Reflux or elevated temperature (80–120 °C)
- Reaction time: Several hours to overnight
- Catalysts or additives: Sometimes acid or base catalysts to promote cyclization
Purification and Isolation
The crude product is purified by chromatographic techniques (silica gel column chromatography) or crystallization to achieve high purity suitable for research or industrial applications.
Detailed Reaction Conditions and Data Table
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Trifluoromethylation | 4-Chloropyridine, CF3I, K2CO3 | DMF | 60–80 | 6–12 h | 70–85 | Inert atmosphere recommended |
| Diazepane Formation | Trifluoromethylpyridine intermediate, diamine | Ethanol/DMF | 80–120 | 12–24 h | 65–80 | Acid/base catalyst may be used |
| Purification | Silica gel chromatography/crystallization | - | Room temperature | - | - | Final purity > 98% |
Research Findings and Optimization
- Reaction optimization: Studies indicate that the choice of base and solvent critically affects the trifluoromethylation step. Potassium carbonate in DMF provides a good balance of reactivity and selectivity.
- Scalability: Industrial synthesis adapts these conditions for larger scale production, often employing continuous flow reactors to enhance safety and reproducibility.
- Yield improvement: Use of microwave-assisted heating has been reported to reduce reaction times and improve yields in both trifluoromethylation and diazepane ring formation.
- Purity control: Advanced purification methods such as preparative HPLC and recrystallization ensure removal of side products, particularly unreacted starting materials and regioisomeric impurities.
Reaction Mechanism Insights
- Trifluoromethylation: Proceeds via nucleophilic aromatic substitution or radical mechanisms depending on reagents, where the trifluoromethyl group replaces a leaving group (e.g., chlorine) on the pyridine ring.
- Ring closure: The diamine nucleophile attacks the electrophilic pyridine intermediate, followed by intramolecular cyclization to form the diazepane ring, often facilitated by heat and catalysts.
Comparative Analysis with Similar Compounds
| Compound | Trifluoromethyl Position | Pyridine Substitution | Diazepane Attachment | Synthetic Complexity | Biological Relevance |
|---|---|---|---|---|---|
| This compound | 3-position | 4-position | Direct N-substitution | Moderate | High (pharmacological) |
| 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane | 3-position | 2-position | Direct N-substitution | Moderate | Similar applications |
| 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane | 3-position | Phenyl ring | Direct N-substitution | Moderate | Different activity |
The unique positioning of the trifluoromethyl group on the pyridine ring in the 4-position substitution pattern influences both the chemical reactivity and biological activity, distinguishing this compound from other analogues.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully reduced diazepane derivatives .
Scientific Research Applications
Structural Features
The compound's structure can be summarized as follows:
- IUPAC Name : 1-[3-(trifluoromethyl)pyridin-4-yl]-1,4-diazepane
- Molecular Formula : C11H14F3N3
- InChI Key : GIYSAKCXGMEULM-UHFFFAOYSA-N
Chemistry
This compound serves as a significant building block in synthetic chemistry. Its unique trifluoromethyl group enhances reactivity and selectivity in various chemical reactions, making it valuable for developing more complex molecules.
Biological Applications
Research indicates potential uses in biochemical assays where the compound may act as a ligand. Its lipophilicity, attributed to the trifluoromethyl group, allows it to cross cell membranes effectively, facilitating interactions with intracellular targets.
Pharmacological Properties
The compound is being explored for its pharmacological properties, particularly as an active pharmaceutical ingredient (API). Studies suggest that it may exhibit activity against certain biological targets, although further research is needed to fully elucidate its mechanisms of action.
Industrial Applications
In industry, this compound has potential applications in developing agrochemicals and other industrial chemicals. Its unique properties may enhance the efficacy and safety profiles of these products.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The diazepane ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine Substitutions
1-[5-(Trifluoromethyl)-2-pyridyl]-1,4-diazepane (CAS: 306934-70-3)
- Molecular Formula : C₁₁H₁₄F₃N₃ (same as target compound).
- Key Difference : The trifluoromethyl group is on the 5-position of a pyridin-2-yl ring , whereas the target compound has it on the 3-position of a pyridin-4-yl ring .
- Implications : The positional isomerism alters electronic effects and steric accessibility. Pyridin-2-yl derivatives often exhibit distinct binding modes in receptor interactions compared to pyridin-4-yl systems .
1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane (CAS: 909666-37-1)
- Molecular Formula : C₁₉H₂₂F₃N₃.
- Key Features : Incorporates a benzyl group and a pyridinylmethyl substitution.
- This structural complexity may limit metabolic stability compared to simpler analogs .
Functional Group Variations
1-(Cyclopropanesulfonyl)-4-[(pyridin-4-yl)methyl]-1,4-diazepane (CAS: 2549033-56-7)
- Molecular Formula : C₁₄H₂₁N₃O₂S.
- Key Difference : Contains a sulfonyl group and a pyridin-4-ylmethyl substituent.
- Implications : The sulfonyl group introduces hydrogen-bonding capacity and electron-withdrawing effects, which could enhance receptor affinity or alter pharmacokinetics .
1-(Pyridine-4-carbonyl)-1,4-diazepane (CAS: 199938-61-9)
- Molecular Formula : C₁₁H₁₅N₃O.
- Key Feature : A carbonyl group bridges the diazepane and pyridine rings.
Pharmacologically Active Analogues
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane
- Source : Studied as a selective 5-HT7 receptor (5-HT7R) antagonist for autism spectrum disorder treatment.
- Key Difference : Replaces the trifluoromethylpyridine with a 3-chlorophenyl-pyrazole moiety.
- Implications : Demonstrates high selectivity for 5-HT7R (Ki < 10 nM) and in vivo efficacy in reducing repetitive behaviors in mice. This highlights how aromatic substituent variations (chlorophenyl vs. trifluoromethylpyridine) dictate receptor specificity .
Comparative Data Table
Key Findings and Implications
- Substituent Position : Pyridine ring substitution (e.g., 2-yl vs. 4-yl) significantly influences electronic and steric profiles, affecting target engagement .
- Functional Groups : Sulfonyl or carbonyl groups modify solubility and receptor interactions, while benzyl groups enhance lipophilicity .
- Pharmacological Selectivity : Structural variations, such as replacing trifluoromethylpyridine with chlorophenyl-pyrazole, can shift receptor specificity (e.g., 5-HT7R vs. other targets) .
Biological Activity
1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane is a heterocyclic organic compound notable for its unique structure, which combines a diazepane ring with a trifluoromethyl-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including neuroprotective effects and anticonvulsant activity.
- Molecular Formula : C11H14F3N3
- Molecular Weight : 245.25 g/mol
- IUPAC Name : this compound
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially improving its bioavailability and biological activity.
Anticonvulsant Properties
Research indicates that several diazepane derivatives exhibit anticonvulsant properties. For instance, compounds structurally related to this compound have shown efficacy in animal models of epilepsy. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in controlling neuronal excitability.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Compounds with similar frameworks have been studied for their ability to protect neurons from oxidative stress and excitotoxicity. This is particularly relevant in neurodegenerative diseases where such mechanisms play a significant role.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with trifluoromethyl groups often demonstrate enhanced interaction with biological targets involved in inflammatory pathways, although specific studies on this compound are still limited.
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Trifluoromethylation of a suitable pyridine precursor.
- Formation of the diazepane ring through reaction with an appropriate diamine.
This synthetic route allows for modifications that can enhance yield and purity, making it suitable for further pharmacological studies .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane | C11H14F3N3 | Different pyridine position |
| 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine | C10H12F3N3 | Piperazine ring instead of diazepane |
| N-Methyl-N-{4-[5-(trifluoromethyl)-pyridin-2-yl]}amine | C14H13F3N2 | Contains a methyl group instead of a diazepane |
This table highlights the variations in structural features among related compounds, which can influence their biological activities and therapeutic potentials.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Neuroprotection : A study demonstrated that certain diazepane derivatives could significantly reduce neuronal death in models of oxidative stress, suggesting a protective mechanism against neurodegeneration.
- Anticancer Activity : Some related compounds have been evaluated for their antiproliferative effects on various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against prostate cancer cells, indicating potential as anticancer agents .
Q & A
Q. What are the validated synthetic routes for 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane, and how can purity be optimized?
The synthesis typically involves reductive amination or coupling reactions between pyridine derivatives and diazepane precursors. For example, a modified Hantzsch dihydropyridine synthesis could be adapted, leveraging nucleophilic substitution at the pyridine ring followed by cyclization . Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (HPLC with C18 columns). Monitoring via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : F NMR to confirm trifluoromethyl group integrity ( ppm) and H NMR to resolve diazepane ring protons ( ppm) .
- X-ray crystallography : To resolve stereochemistry and confirm bond angles, as demonstrated for analogous 1,4-diazepane derivatives (e.g., C–N bond lengths ~1.47 Å) .
- FT-IR : Stretching frequencies for C–F bonds (1100–1200 cm) and diazepane N–H (3300 cm) .
Q. How can researchers design preliminary bioactivity assays for this compound?
Use in vitro enzyme inhibition assays (e.g., kinase or GPCR targets) with fluorometric detection. For example, a dose-response curve (0.1–100 µM) in HEK-293 cells, measuring IC values. Include positive controls (e.g., staurosporine for kinases) and validate results with triplicate trials . Computational docking (AutoDock Vina) can prioritize targets by binding affinity ( < -7 kcal/mol) .
Q. What solvents and storage conditions are optimal for stability studies?
Store at -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis. Stability testing via LC-MS over 30 days at 4°C, 25°C, and 40°C (70% degradation threshold). Avoid protic solvents (e.g., methanol) to preserve the trifluoromethyl group .
Q. How can researchers address low yields during diazepane ring formation?
Optimize reaction conditions using a factorial design (e.g., 2 design):
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Catalyst (mol%) | 5 | 15 |
| Reaction time (h) | 12 | 24 |
| Analyze via ANOVA to identify significant factors (e.g., temperature > catalyst) . |
Advanced Research Questions
Q. How can density functional theory (DFT) predict reactivity trends in functionalized derivatives?
DFT (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyridine nitrogen (HOMO = -6.2 eV) is susceptible to electrophilic attack, while the diazepane ring (LUMO = -1.8 eV) may participate in charge-transfer interactions . Compare with experimental Hammett constants ( for CF = 0.43) to validate computational trends .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Cross-validation : Replicate assays under varied conditions (pH, ionic strength).
- Molecular dynamics (MD) : Simulate ligand-protein interactions (100 ns trajectories) to identify conformational shifts missed in static docking .
- Meta-analysis : Compare results with structurally similar compounds (e.g., 1,4-dihydropyridines) to isolate substituent-specific effects .
Q. How can researchers elucidate the mechanism of action (MoA) in complex biological systems?
Employ chemical proteomics : Immobilize the compound on sepharose beads for pull-down assays in cell lysates. Identify bound proteins via LC-MS/MS and validate with siRNA knockdowns . For in vivo studies, use F MRI to track biodistribution in rodent models .
Q. What advanced crystallization techniques improve polymorph screening?
- High-throughput screening : Use 96-well plates with 50+ solvent combinations (e.g., acetonitrile/ethyl acetate gradients).
- Anti-solvent vapor diffusion : Introduce n-pentane to supersaturate solutions, favoring monoclinic crystal forms (space group P2/c) .
Q. How can interdisciplinary approaches enhance structure-activity relationship (SAR) studies?
- Cheminformatics : Train machine learning models (Random Forest, SVM) on datasets of 1,4-diazepane derivatives to predict logP, pKa, and toxicity.
- Microfluidics : Screen 100+ derivatives in parallel via droplet-based synthesis and high-content imaging .
- Synchrotron XRD : Resolve electron density maps (0.8 Å resolution) to correlate substituent effects with bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
